molecular formula C19H19BrN2 B5206125 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile

2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile

Cat. No. B5206125
M. Wt: 355.3 g/mol
InChI Key: LCERUFQZZGLLLQ-LGMDPLHJSA-N
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Description

2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile, also known as DABCO-acrylonitrile, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation. It is also believed to bind to specific receptors in cells, which can lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile has been found to have several biochemical and physiological effects. In animal models, it has been found to reduce tumor growth and inflammation. It has also been found to have a protective effect on the liver and kidneys. In addition, it has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile in lab experiments is its ease of synthesis and purification. It is also relatively stable and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile. One direction is to further investigate its anti-cancer properties, including its potential use as a chemotherapeutic agent. Another direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to better understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile is a promising compound that has shown potential in various scientific research applications. Its ease of synthesis, low toxicity profile, and unique properties make it a promising candidate for further research in the fields of cancer, inflammation, and imaging.

Synthesis Methods

2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile can be synthesized using a simple one-pot reaction between 4-bromoacetophenone, diethylamine, and malononitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a catalyst such as piperidine. The product is obtained in good yield and can be purified by recrystallization.

Scientific Research Applications

2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. In addition, it has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2/c1-3-22(4-2)19-11-5-15(6-12-19)13-17(14-21)16-7-9-18(20)10-8-16/h5-13H,3-4H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERUFQZZGLLLQ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile

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